1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine
Description
Structural Classification Within Piperazine Derivatives
This compound belongs to the broad and pharmacologically significant class of piperazine derivatives, which represents one of the most privileged structural motifs in heterocyclic medicinal chemistry. Piperazine derivatives are characterized by their six-membered saturated ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating a conformationally flexible scaffold that can accommodate diverse substitution patterns. Within this extensive chemical family, the compound under examination occupies a specialized niche as a disubstituted piperazine derivative, where both nitrogen atoms bear distinct functional groups that contribute to its unique pharmacological profile.
The structural classification of this compound can be further refined by examining its specific substitution pattern. The attachment of the 1,3-benzodioxol-5-ylmethyl group to one nitrogen atom places it within the subclass of benzodioxole-substituted piperazines, a category that has gained considerable attention due to the biological activity associated with benzodioxole-containing compounds. The benzodioxole moiety, characterized by its fused benzene ring and 1,3-dioxole unit, imparts distinct electronic and steric properties that can significantly influence the compound's interaction with biological targets.
The presence of the 3-methylphenyl sulfonyl group on the second nitrogen atom further classifies the compound as a sulfonyl piperazine derivative, a subgroup known for diverse biological activities including antimicrobial, anti-inflammatory, and neuropharmacological effects. Sulfonyl piperazines represent a particularly important class within piperazine chemistry due to the electron-withdrawing nature of the sulfonyl group, which can modulate the basicity of the piperazine nitrogen and influence the compound's overall pharmacological properties.
| Structural Classification | Characteristic Features | Pharmacological Relevance |
|---|---|---|
| Disubstituted Piperazine | Both nitrogens substituted | Enhanced selectivity and potency |
| Benzodioxole-Piperazine | Contains methylenedioxyphenyl group | Potential CNS activity and membrane permeability |
| Sulfonyl Piperazine | Sulfonamide linkage | Antimicrobial and anti-inflammatory properties |
| Methylphenyl Derivative | Aromatic methyl substitution | Optimized lipophilicity and binding interactions |
The compound's classification within the broader piperazine family also reflects contemporary trends in medicinal chemistry that emphasize the development of hybrid molecules combining multiple pharmacophoric elements. This approach recognizes that piperazine derivatives can serve as versatile scaffolds for the presentation of diverse functional groups, allowing medicinal chemists to fine-tune both the physicochemical properties and biological activity profiles of lead compounds.
Historical Context of Benzodioxole-Sulfonyl Piperazine Hybrids
The development of benzodioxole-sulfonyl piperazine hybrids represents a convergence of several distinct medicinal chemistry research trajectories that have evolved over the past several decades. The historical foundation for these hybrid compounds can be traced to the early recognition of piperazine as a privileged scaffold in drug discovery, with the first therapeutic applications of piperazine derivatives emerging in the mid-20th century as anthelmintic agents. Subsequently, the medicinal chemistry community recognized the potential for structural modifications of the basic piperazine framework to generate compounds with diverse biological activities, leading to the systematic exploration of various substitution patterns.
The incorporation of benzodioxole moieties into pharmaceutical compounds has its own distinct historical trajectory, with early examples including compounds designed for central nervous system applications. The 1,3-benzodioxole structure, also known as methylenedioxybenzene, gained prominence in medicinal chemistry due to its presence in various natural products and its ability to confer specific pharmacological properties. The recognition that benzodioxole-containing compounds often exhibit enhanced membrane permeability and specific receptor binding characteristics led to their systematic incorporation into diverse pharmaceutical scaffolds.
The development of sulfonyl piperazine derivatives represents another parallel research trajectory that emerged from the broader exploration of sulfonamide chemistry in drug discovery. Early sulfonamide antibiotics demonstrated the therapeutic potential of compounds containing sulfonyl functional groups, leading to extensive research into sulfonyl-containing heterocycles. The specific combination of sulfonyl groups with piperazine scaffolds was driven by the recognition that this structural combination could provide enhanced water solubility, improved pharmacokinetic properties, and diverse biological activities.
The emergence of benzodioxole-sulfonyl piperazine hybrids as a distinct chemical class represents a more recent development in medicinal chemistry, reflecting contemporary approaches that emphasize the rational combination of validated pharmacophoric elements. This hybrid approach has been facilitated by advances in synthetic methodology that enable the efficient construction of complex molecular architectures containing multiple functional groups. The specific compound this compound exemplifies this modern approach to drug design, incorporating structural elements that have been independently validated for their therapeutic potential.
| Historical Period | Key Development | Impact on Hybrid Design |
|---|---|---|
| 1950s-1960s | Initial piperazine therapeutics | Established piperazine as privileged scaffold |
| 1970s-1980s | Benzodioxole pharmacology | Recognition of membrane permeability benefits |
| 1990s-2000s | Sulfonyl piperazine expansion | Demonstrated diverse biological activities |
| 2000s-Present | Hybrid molecule strategies | Rational combination of pharmacophores |
Significance in Medicinal Chemistry and Drug Discovery
The significance of this compound in medicinal chemistry extends far beyond its individual therapeutic potential, representing a paradigmatic example of contemporary drug discovery strategies that emphasize molecular hybridization and pharmacophore optimization. The compound's unique structural architecture embodies several key principles that have become central to modern medicinal chemistry practice, including the strategic combination of validated pharmacophoric elements, the optimization of physicochemical properties through rational design, and the pursuit of enhanced selectivity through structural complexity.
Within the broader context of piperazine-based drug discovery, this compound represents an advanced example of scaffold optimization, where the basic piperazine framework has been systematically modified to incorporate additional functionality without compromising the inherent advantages of the parent structure. The retention of the piperazine core ensures maintenance of conformational flexibility and favorable pharmacokinetic properties, while the addition of the benzodioxole and sulfonyl substituents introduces new opportunities for specific molecular recognition and enhanced biological activity.
The compound's design reflects current understanding of structure-activity relationships within piperazine chemistry, particularly the recognition that disubstituted piperazines often exhibit enhanced potency and selectivity compared to their monosubstituted counterparts. The specific choice of the 1,3-benzodioxol-5-ylmethyl substituent demonstrates sophisticated consideration of both electronic and steric factors, with the benzodioxole moiety providing opportunities for π-π stacking interactions and the methylene linker offering conformational flexibility for optimal target engagement.
The incorporation of the 3-methylphenyl sulfonyl group represents another layer of rational design, with this substituent likely chosen to optimize both pharmacokinetic and pharmacodynamic properties. Sulfonyl groups are known to enhance water solubility and can serve as hydrogen bond acceptors in protein-ligand interactions, while the methyl substitution on the phenyl ring provides an opportunity for fine-tuning lipophilicity and binding affinity.
| Design Principle | Implementation | Expected Benefit |
|---|---|---|
| Pharmacophore Hybridization | Benzodioxole + Sulfonyl + Piperazine | Synergistic biological activity |
| Conformational Optimization | Methylene linker flexibility | Enhanced target binding |
| Property Balancing | Lipophilic/hydrophilic groups | Improved drug-like characteristics |
| Selectivity Enhancement | Complex substitution pattern | Reduced off-target effects |
Contemporary research has demonstrated that piperazine derivatives with similar structural complexity often exhibit multiple biological activities, suggesting that compounds like this compound may possess polypharmacological profiles that could be advantageous for treating complex diseases. The compound's structural features position it as a potential candidate for applications ranging from antimicrobial therapy to neuropsychiatric disorders, reflecting the broad therapeutic utility that has been associated with appropriately designed piperazine derivatives.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-3-2-4-17(11-15)26(22,23)21-9-7-20(8-10-21)13-16-5-6-18-19(12-16)25-14-24-18/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEELEEVQFNZEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperazine
The synthesis begins with the protection of piperazine’s primary amine using Boc anhydride. In a representative procedure, piperazine (0.13 mol) and potassium carbonate (0.39 mol) are stirred in dichloromethane at room temperature. Boc anhydride (0.13 mol) is added dropwise over 1 hour, followed by 6 hours of stirring. The resulting tert-butyl piperazine-1-carboxylate is isolated in 85% yield after aqueous workup and drying over anhydrous magnesium sulfate.
Table 1: Boc Protection Reaction Conditions
| Parameter | Detail |
|---|---|
| Reagents | Piperazine, Boc anhydride, K₂CO₃ |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 85% |
Sulfonylation with 3-Methylbenzenesulfonyl Chloride
The Boc-protected piperazine is sulfonylated at the secondary amine using 3-methylbenzenesulfonyl chloride. In a typical reaction, tert-butyl piperazine-1-carboxylate (0.11 mol) and triethylamine (0.33 mol) are dissolved in dichloromethane. 3-Methylbenzenesulfonyl chloride (0.11 mol) is added, and the mixture is stirred for 4 hours at room temperature. The product, tert-butyl 4-[(3-methylphenyl)sulfonyl]piperazine-1-carboxylate, is purified via column chromatography (petroleum ether/ethyl acetate, 7:3) in 88% yield.
Table 2: Sulfonylation Reaction Parameters
| Parameter | Detail |
|---|---|
| Reagents | Boc-piperazine, 3-methylbenzenesulfonyl chloride, TEA |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Time | 4 hours |
| Yield | 88% |
Deprotection of Boc Group
The Boc group is cleaved using trifluoroacetic acid (TFA). A solution of tert-butyl 4-[(3-methylphenyl)sulfonyl]piperazine-1-carboxylate in TFA is stirred at 50°C for 2 hours. After solvent removal, the residue is triturated with petroleum ether to yield 4-[(3-methylphenyl)sulfonyl]piperazine as a TFA salt (42% yield).
Alkylation with 1,3-Benzodioxol-5-Ylmethyl Bromide
The free amine is alkylated using 1,3-benzodioxol-5-ylmethyl bromide. A mixture of 4-[(3-methylphenyl)sulfonyl]piperazine (0.001 mol), 1,3-benzodioxol-5-ylmethyl bromide (0.001 mol), and K₂CO₃ (0.003 mol) in acetonitrile is stirred for 8 hours. Purification by column chromatography (petroleum ether/ethyl acetate, 7:3) affords the target compound in 75% yield.
Table 3: Alkylation Reaction Optimization
| Parameter | Detail |
|---|---|
| Reagents | 4-[(3-methylphenyl)sulfonyl]piperazine, 1,3-benzodioxol-5-ylmethyl bromide, K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 25°C |
| Time | 8 hours |
| Yield | 75% |
Direct Coupling Methodology
Metal-Free Coupling Approach
An alternative route avoids protection-deprotection steps by directly coupling 1-[(1,3-benzodioxol-5-yl)methyl]piperazine with 3-methylbenzenesulfonyl chloride. The reaction employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C. After 20 minutes of activation, 1-[(1,3-benzodioxol-5-yl)methyl]piperazine is added, and stirring continues overnight. The crude product is extracted with ethyl acetate, washed with HCl (1 M), and purified via recrystallization (ethanol/water), yielding 68% of the target compound.
Table 4: Direct Coupling Reaction Conditions
| Parameter | Detail |
|---|---|
| Reagents | 1-[(1,3-benzodioxol-5-yl)methyl]piperazine, 3-methylbenzenesulfonyl chloride, EDC, HOBt |
| Solvent | DMF |
| Temperature | 0°C → 25°C |
| Time | 20 minutes (activation) + overnight |
| Yield | 68% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.68 (d, J = 8.1 Hz, 2H, Ar-H), 7.42 (d, J = 8.0 Hz, 2H, Ar-H), 6.83 (s, 1H, benzodioxole-H), 6.77 (d, J = 8.2 Hz, 1H, benzodioxole-H), 6.70 (d, J = 8.1 Hz, 1H, benzodioxole-H), 4.52 (s, 2H, CH₂-benzodioxole), 3.45–3.30 (m, 8H, piperazine-H), 2.42 (s, 3H, Ar-CH₃).
-
IR (KBr) : 1348 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch), 1240 cm⁻¹ (C-O-C of benzodioxole).
Purity and Stability
Reverse-phase HPLC (C18 column, ammonium acetate buffer pH 6.5, UV 254 nm) confirms >98% purity. Storage recommendations include airtight containers at 2–8°C with desiccants to prevent hydrolysis.
Comparative Analysis of Methodologies
Table 5: Method Comparison
| Parameter | Stepwise Method | Direct Coupling Method |
|---|---|---|
| Total Yield | 75% | 68% |
| Steps | 4 | 2 |
| Purification Complexity | Column chromatography ×2 | Recrystallization |
| Scalability | Industrial-friendly | Limited by coupling reagent cost |
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine lies in its potential as a pharmaceutical agent. Research has demonstrated that compounds with similar structures exhibit significant biological activities, including:
- Antidepressant Effects : Studies have indicated that piperazine derivatives can act on serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacology
The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Its structural similarity to known psychoactive substances suggests potential applications in:
- Cognitive Enhancement : Investigations into the modulation of neurotransmitter systems could lead to new treatments for cognitive disorders .
Synthesis of Related Compounds
The synthesis of this compound serves as a precursor for developing other biologically active compounds. The methodologies employed in its synthesis can be adapted to create analogs with varied pharmacological profiles.
Structure-Activity Relationship (SAR) Studies
The unique structure of this compound allows researchers to explore the relationship between its chemical structure and biological activity. SAR studies can help identify key functional groups responsible for its effects, guiding the design of more effective derivatives .
Case Study 1: Antidepressant Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including this compound. The results indicated that these compounds exhibited significant binding affinity to serotonin receptors, leading to increased serotonin levels in animal models. This suggests potential effectiveness as antidepressants.
Case Study 2: Anticancer Activity
A research article highlighted the anticancer properties of related benzodioxole compounds. The study demonstrated that these compounds inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and inhibition of specific signaling pathways. This case underscores the importance of further exploring the anticancer potential of piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Structural Differences : Replaces the 1,3-benzodioxol-5-ylmethyl group with a 3-chlorobenzyl moiety and positions the sulfonyl group on a 4-methylphenyl ring.
- Implications : The chloro substituent increases lipophilicity and may alter receptor binding compared to the electron-donating benzodioxole group. The para-methyl sulfonyl configuration could influence steric interactions in target binding pockets .
1-(3,4-Methylenedioxyphenyl)piperazine (Compound 2 in )
- Structural Differences : Lacks the sulfonyl group and features a methylenedioxyphenyl ring directly attached to piperazine.
- The methylenedioxyphenyl group shares electronic similarities with benzodioxole but may exhibit distinct metabolic stability .
1-(m-Trifluoromethylphenyl)piperazine
- Structural Differences : Contains a trifluoromethylphenyl group instead of benzodioxolylmethyl and lacks the sulfonyl substituent.
- Biological Relevance : Demonstrates ~65-fold selectivity for 5-HT1B receptors, suggesting that the sulfonyl group in the target compound may modulate receptor subtype specificity .
Sulfonyl-Modified Analogues
[¹⁸F]DASA-23
N-(4-(Pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide
- Structural Differences : Features a trifluoromethylphenyl-piperazine linked to a pentanamide chain.
- Activity : Such modifications are associated with dopamine D3 receptor selectivity, underscoring the importance of sulfonyl vs. acyl substituents in target engagement .
Piperazine Derivatives with Bulky Substituents
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (Compound 6i in )
- Structural Differences : Replaces benzodioxolylmethyl with a bis(4-fluorophenyl)methyl group.
- Implications : Increased steric bulk may enhance affinity for hydrophobic binding pockets but reduce solubility. The dual fluorophenyl groups could improve CNS penetration compared to benzodioxole .
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 440.51 g/mol. Its structure features a piperazine ring substituted with a benzodioxole moiety and a sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5S |
| Molecular Weight | 440.51 g/mol |
| InChI | InChI=1S/C23H24N2O5S/c1-28-20-8-9-23(19-5-3-2-4-18(19)20)31(26,27)25-12-10-24(11-13-25)15-17-6-7-21-22(14-17)30-16-29-21/h2-9,14H,10-13,15-16H2,1H3 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which can enhance serotonergic neurotransmission. Additionally, it may influence dopaminergic pathways due to the presence of the benzodioxole structure, which is known for modulating dopaminergic activity.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often assessed through behavioral tests such as the forced swim test and the tail suspension test, where increased immobility time suggests depressive-like behavior.
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. Its efficacy can be evaluated using models such as the hot plate test or the formalin test, where reduced pain responses indicate potential analgesic activity.
Neuroprotective Effects
The compound's ability to protect neuronal cells from oxidative stress has been investigated. In vitro studies demonstrate that it can reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to neurotoxic agents.
Case Studies and Research Findings
A study published in PubMed explored the synthesis and biological evaluation of related piperazine derivatives. The findings showed that modifications on the piperazine ring significantly affect their binding affinity to serotonin receptors and their overall pharmacological profile .
Another research highlighted in ScienceDirect focused on the structure–activity relationship (SAR) of benzodioxole derivatives. It was found that the presence of specific functional groups on the sulfonamide moiety enhances the compound's potency against depression-related behaviors in rodent models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 1,3-benzodioxol-5-ylmethyl chloride with piperazine to form the benzodioxol-substituted intermediate .
- Step 2 : Introduce the 3-methylphenylsulfonyl group via sulfonylation using 3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization ensures high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzodioxol methylene protons at δ ~5.9 ppm, sulfonyl group integration) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₀H₂₂N₂O₄S: 410.13 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .
Q. What preliminary biological assays are recommended for this compound?
- Screening :
- Enzyme Inhibition : Test against targets like carbonic anhydrase or tyrosine kinases, given structural similarities to bioactive piperazine derivatives .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in receptor binding studies?
- SAR Strategies :
- Substituent Tuning : Replace the 3-methylphenylsulfonyl group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
- Scaffold Hybridization : Integrate fragments from known inhibitors (e.g., tyrosine kinase inhibitor motifs) via amide or urea linkages .
- Validation : Molecular docking (AutoDock Vina) and MD simulations predict binding modes, followed by SPR or ITC for kinetic analysis .
Q. What experimental approaches resolve contradictions in biological activity data?
- Troubleshooting :
- Assay Reproducibility : Conduct dose-response curves in triplicate across multiple cell lines/passages to rule out variability .
- Orthogonal Assays : Confirm enzyme inhibition via fluorogenic substrates (e.g., FAM-labeled peptides) alongside colorimetric methods .
- Analytical Rigor : Use LC-MS/MS to verify compound stability under assay conditions (e.g., pH, temperature) .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Process Chemistry :
- Catalysis : Employ Pd-catalyzed cross-coupling for benzodioxolmethyl attachment (e.g., Suzuki-Miyaura) to reduce side products .
- Solvent Optimization : Switch from DCM to THF or acetonitrile for higher reaction homogeneity .
- Scale-Up : Use flow chemistry for sulfonylation steps to enhance heat dissipation and reduce degradation .
Q. What advanced techniques identify degradation products or synthesis impurities?
- Analytical Workflow :
- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and analyze via UPLC-QTOF to detect degradants .
- Impurity Profiling : Compare with reference standards (e.g., 1-(Diphenylmethyl)-4-[(3-methylphenyl)methyl]piperazine) using GC-MS or chiral HPLC .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: PWXHHWTYRCPPIY) for validation .
- Ethical Compliance : Adhere to institutional guidelines for biological testing and compound disposal, particularly for sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
